Methylfuroxan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylfuroxan can be synthesized through several methods. One common approach involves the nitration of 3-methylfuran, followed by cyclization to form the furoxan ring. Another method includes the oxidation of 3-methyl-4-nitroisoxazole, which undergoes rearrangement to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Methylfuroxan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furoxan ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions include nitro, amino, and substituted furoxans, which have diverse applications in various fields .
Scientific Research Applications
Methylfuroxan has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylfuroxan primarily involves the release of nitric oxide (NO). This release can occur through various pathways, including enzymatic and non-enzymatic processes. Nitric oxide is a key signaling molecule that can modulate various physiological processes, including vasodilation, neurotransmission, and immune response .
Comparison with Similar Compounds
Methylfuroxan can be compared with other similar compounds, such as:
Properties
CAS No. |
195011-65-5 |
---|---|
Molecular Formula |
C3H4N2O2 |
Molecular Weight |
100.08 g/mol |
IUPAC Name |
3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H4N2O2/c1-3-2-4-7-5(3)6/h2H,1H3 |
InChI Key |
OFMBZBWXKQKPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1)[O-] |
Origin of Product |
United States |
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